2-Methoxyethanol;nitric acid

Catalog No.
S15009623
CAS No.
80444-43-5
M.F
C3H9NO5
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethanol;nitric acid

CAS Number

80444-43-5

Product Name

2-Methoxyethanol;nitric acid

IUPAC Name

2-methoxyethanol;nitric acid

Molecular Formula

C3H9NO5

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C3H8O2.HNO3/c1-5-3-2-4;2-1(3)4/h4H,2-3H2,1H3;(H,2,3,4)

InChI Key

SHLWGRUBKJBWJK-UHFFFAOYSA-N

Canonical SMILES

COCCO.[N+](=O)(O)[O-]

2-Methoxyethanol;nitric acid is a chemical compound formed from the reaction of 2-methoxyethanol, a colorless liquid also known as methyl cellosolve, and nitric acid. The molecular formula for this compound is C3H9NO5\text{C}_3\text{H}_9\text{N}\text{O}_5, and it is classified as a hydroxyether. 2-Methoxyethanol itself has the formula C3H8O2\text{C}_3\text{H}_8\text{O}_2 and is widely used as a solvent in various chemical processes due to its ability to dissolve both polar and nonpolar compounds .

Nitric acid serves as a strong oxidizing agent, which facilitates the oxidation of 2-methoxyethanol into various products, including methoxyacetic acid. This transformation is significant in organic synthesis, where controlled oxidation reactions are crucial .

The primary reaction involving 2-methoxyethanol and nitric acid is the oxidation process. When 2-methoxyethanol is treated with nitric acid, it undergoes oxidation to form methoxyacetic acid. The general reaction can be summarized as follows:

C3H8O2+HNO3C3H8O3+byproducts\text{C}_3\text{H}_8\text{O}_2+\text{HNO}_3\rightarrow \text{C}_3\text{H}_8\text{O}_3+\text{byproducts}

In this reaction, nitric acid acts as an oxidizing agent, converting the alcohol functional group of 2-methoxyethanol into a carboxylic acid group, resulting in methoxyacetic acid . The reaction typically requires heating and can be performed under acidic conditions to enhance the yield of the desired product.

2-Methoxyethanol has been studied for its biological effects, particularly its toxicity and potential health impacts. It is known to cause reproductive toxicity and has been associated with developmental effects in laboratory animals when exposed to high concentrations. The compound can affect the central nervous system and may lead to symptoms such as dizziness and headaches upon inhalation or skin contact .

Moreover, its metabolites have been shown to have cytotoxic effects on various cell types, raising concerns about its safety in industrial applications . Thus, handling this compound requires strict safety protocols to mitigate exposure risks.

The synthesis of 2-methoxyethanol;nitric acid typically involves the following steps:

  • Oxidation of 2-Methoxyethanol: The starting material, 2-methoxyethanol, is reacted with nitric acid in a controlled environment.
    • Conditions: The reaction is usually conducted at elevated temperatures (around 60°C) to facilitate oxidation.
    • Catalysts: Sometimes, vanadium-based catalysts are employed to enhance the reaction efficiency .
  • Isolation of Products: After completion of the reaction, the mixture may contain unreacted nitric acid and other byproducts. These can be removed through distillation or other purification techniques.
  • Final Product: The resulting product can be methoxyacetic acid or other oxidized derivatives depending on the reaction conditions.

2-Methoxyethanol;nitric acid finds applications primarily in organic synthesis as a reagent for producing methoxyacetic acid and related compounds. Methoxyacetic acid itself is utilized in various industrial applications, including:

  • Solvent: Used in paints, coatings, and adhesives due to its ability to dissolve various substances.
  • Intermediate: Serves as a building block for synthesizing other chemicals in pharmaceuticals and agrochemicals .

Additionally, due to its properties as a solvent, 2-methoxyethanol is often used in laboratory settings for

Studies on the interaction of 2-methoxyethanol with other chemicals focus on its reactivity profile. For instance:

  • With Nitric Acid: As previously mentioned, it undergoes oxidation leading to methoxyacetic acid.
  • With Other Solvents: It can participate in various nucleophilic substitution reactions when used alongside other organic solvents or reagents .

Understanding these interactions is crucial for optimizing reaction conditions in synthetic chemistry.

Compound NameMolecular FormulaKey Characteristics
Ethylene GlycolC₂H₆O₂Commonly used antifreeze; less toxic than 2-methoxyethanol.
Propylene GlycolC₃H₈O₂Used as food additive; less toxic than 2-methoxyethanol.
Methoxyacetic AcidC₃H₈O₃Direct oxidation product of 2-methoxyethanol; used similarly in industrial applications.

Uniqueness:

  • Toxicity Profile: While many similar compounds are considered safe for various applications (e.g., ethylene glycol), 2-methoxyethanol poses significant health risks.
  • Reactivity: Its ability to act as both a solvent and a reactant makes it particularly valuable in organic synthesis compared to others that serve primarily as solvents or intermediates.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

139.04807239 g/mol

Monoisotopic Mass

139.04807239 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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